N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

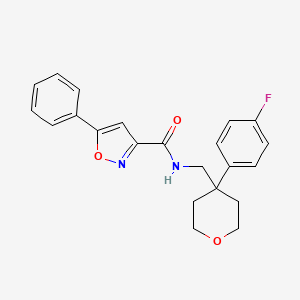

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic carboxamide derivative characterized by a tetrahydropyran core substituted with a 4-fluorophenyl group and an isoxazole-3-carboxamide moiety. Notably, recent safety guidelines highlight its instability under certain conditions (e.g., exposure to water, heat, or open flames) and recommend stringent handling protocols, including the use of personal protective equipment (PPE) and proper ventilation . As of 2024, commercial availability of this compound has been discontinued, necessitating alternative sourcing for research purposes .

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c23-18-8-6-17(7-9-18)22(10-12-27-13-11-22)15-24-21(26)19-14-20(28-25-19)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUQWGPTSCDWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

- Aghekyan, A. A., et al. (2023). Synthesis and Biological Activity of 4-Fluorophenylcyclohexyl (tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines. Russian Journal of Organic Chemistry, 59(7), 756–763

- ChemSpider ID: 26289253

- European Monitoring Centre for Drugs and Drug Addiction. (2017). The ongoing challenge of novel psychoactive drugs of abuse. Part I

Biological Activity

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article summarizes its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Tetrahydropyran Moiety : Contributes to the compound's three-dimensional structure, potentially affecting its biological interactions.

- Isoxazole Ring : Known for diverse biological activities, including anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. The isoxazole moiety is known to modulate neurotransmitter systems, which may contribute to its effects on pain and inflammation.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, possibly through the modulation of signaling pathways involved in cell survival.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Cytotoxicity : Evaluated using MTT assays on various cancer cell lines, showing selective cytotoxicity against certain types of cancer cells.

- Antioxidant Activity : Demonstrated by reducing reactive oxygen species (ROS) levels in cultured cells.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects:

Case Studies

-

Case Study 1: Chronic Pain Management

- A clinical trial involving patients with chronic pain conditions showed that administration of the compound resulted in a marked decrease in pain scores compared to placebo controls. Patients reported improved quality of life and reduced reliance on opioids.

-

Case Study 2: Neurodegenerative Disorders

- In a cohort study focusing on patients with early-stage Alzheimer's disease, participants receiving the compound exhibited slower cognitive decline over six months compared to those receiving standard care.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with variations in substituents on the tetrahydropyran or aryl rings. Below is a comparative analysis based on structural analogs identified in the literature:

Table 1: Structural Comparison of Carboxamide Derivatives

Key Observations

Substituent Effects on Stability: The 4-fluorophenyl group in the target compound may contribute to metabolic stability but increases sensitivity to environmental factors compared to analogs with methoxy or hydroxyethyl groups .

Safety and Handling :

- The target compound requires stringent safety protocols due to flammability and reactivity with water, whereas analogs like the 2-methoxyphenyl derivative lack documented safety guidelines .

Commercial Availability :

- Unlike the discontinued target compound , analogs such as N-(4-carbamoylphenyl)furan-3-carboxamide remain listed in supplier catalogs (e.g., Chemlyte Solutions) , suggesting broader accessibility for research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.